molecular formula C9H17NO2 B14444153 N-Cyclohexyl-2-hydroxy-N-methylacetamide CAS No. 73251-17-9

N-Cyclohexyl-2-hydroxy-N-methylacetamide

Cat. No.: B14444153
CAS No.: 73251-17-9
M. Wt: 171.24 g/mol
InChI Key: LIYYUJIWCHEMJD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-hydroxy-N-methylacetamide is an organic compound with the molecular formula C9H17NO2 It is characterized by the presence of a cyclohexyl group, a hydroxyl group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-hydroxy-N-methylacetamide typically involves the reaction of cyclohexylamine with methyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-hydroxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-Cyclohexyl-2-oxo-N-methylacetamide.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted amides and esters.

Scientific Research Applications

N-Cyclohexyl-2-hydroxy-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-2,2-dichloro-N-methylacetamide
  • N-(2-Hydroxyethyl)-N-methylacetamide
  • N-(2-Aminoethyl)-N-methylacetamide

Uniqueness

N-Cyclohexyl-2-hydroxy-N-methylacetamide is unique due to the presence of both a cyclohexyl group and a hydroxyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications.

Properties

CAS No.

73251-17-9

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-cyclohexyl-2-hydroxy-N-methylacetamide

InChI

InChI=1S/C9H17NO2/c1-10(9(12)7-11)8-5-3-2-4-6-8/h8,11H,2-7H2,1H3

InChI Key

LIYYUJIWCHEMJD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)CO

Origin of Product

United States

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